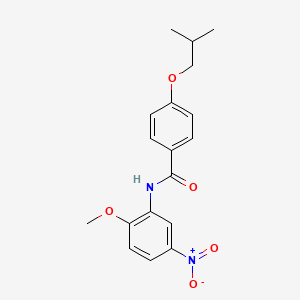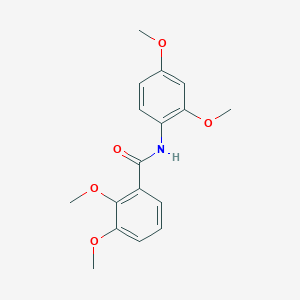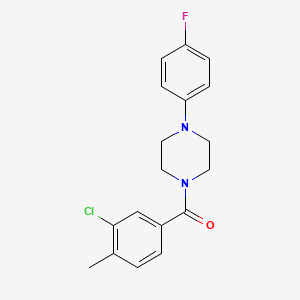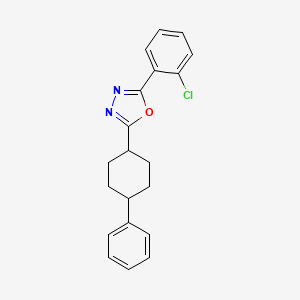
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using a specific method.
作用機序
The mechanism of action of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of using 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide in lab experiments is its specificity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, this compound has been shown to have low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with.
将来の方向性
There are several future directions for research on 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide. One of the most promising areas of research is the further development of this compound as an anticancer agent. Studies have shown that this compound has potent anticancer activity, and further optimization of its structure could lead to the development of more effective anticancer drugs. Additionally, further research is needed to explore the potential applications of this compound in other areas such as neuroprotection and inflammation. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential applications in various scientific research fields. Its specificity towards CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes, and its potent anticancer activity makes it a promising candidate for further development as an anticancer agent. Further research is needed to explore its potential applications in other areas and to optimize its structure for maximum efficacy.
合成法
The synthesis of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-isobutoxybenzoyl chloride with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)11-25-15-7-4-13(5-8-15)18(21)19-16-10-14(20(22)23)6-9-17(16)24-3/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIZMGVSLYAYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)


![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)

![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)